Fmoc-PEG3-NHS ester
Overview
Description
Fmoc-PEG3-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of Fmoc-PEG3-NHS ester involves the use of an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of Fmoc-PEG3-NHS ester is C28H32N2O9 . It has a molecular weight of 540.6 g/mol . The structure contains an Fmoc-protected amine and an NHS ester .Chemical Reactions Analysis
The Fmoc group in Fmoc-PEG3-NHS ester can be deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The NHS ester can react with primary amines (-NH2) to form amide bonds .Physical And Chemical Properties Analysis
Fmoc-PEG3-NHS ester has a molecular weight of 540.6 g/mol . It has a molecular formula of C28H32N2O9 . The compound is hydrophilic due to the PEG spacer, which increases its solubility in aqueous media .Scientific Research Applications
Bioengineering and Cell Culture
Enzyme-Initiated Hydrogel Formation : Fmoc-tyrosine hydrogels, formed by enzymatic dephosphorylation, can have controlled mechanical properties useful for three-dimensional cell culture. This process, using fluorenylmethoxycarbonyl (Fmoc) as a key component, demonstrates the tuneability of such gel systems for potential biomedical applications (Thornton et al., 2009).
Hybrid Polyurethane Hydrogels for Wound Healing : Fmoc-FF peptide hybrid polyurethane hydrogels, utilizing a peptide/drug directed self-assembly approach, have shown promise in enhancing cutaneous wound healing. These hydrogels demonstrate high drug loading capacity and mechanical properties akin to natural soft tissues, which is vital for tissue-engineering scaffolds (Zhang et al., 2019).
Nanomedicine and Drug Delivery
Nanocarriers for Cancer Therapy : Fmoc has been used to improve drug loading capacity and formulation stability in nanocarriers. For instance, Fmoc-incorporated PEG-derivatives have been used to create effective delivery systems for anticancer agents like doxorubicin and paclitaxel, showing improved antitumor activity and enhanced drug delivery to tumor sites (Zhang et al., 2014); (Chen et al., 2016).
Reversible Pegylation in Hypotensive Agents : Fmoc groups have been used in the development of reversible pegylated prodrugs, like PEG-Fmoc-ANP, which demonstrates a prolonged blood pressure-lowering effect, making it a potential candidate for antihypertensive drugs (Nesher et al., 2008).
Analytical Chemistry
Quantitative Analysis of Amino Acids : Fmoc derivatives have been used for the pre-column derivatization of amino acids in conifer extracts for high-performance liquid chromatography analysis. This method demonstrates the suitability of Fmoc for analyzing amino acids in small sample sizes, crucial in biochemical studies (Näsholm et al., 1987).
On-Column Ligand Synthesis and Affinity Capillary Electrophoresis : Fmoc-amino acid derivatives have been employed in affinity capillary electrophoresis to determine binding constants of antibiotics to ligands. This application demonstrates the versatility of Fmoc in biochemical analysis and drug development (Azad et al., 2004).
Safety And Hazards
The safety data sheet for Fmoc-PEG3-NHS ester suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The Fmoc-PEG3-NHS ester has potential for use in various research applications due to its ability to increase solubility in aqueous media and its reactivity with primary amines . It can be used for further conjugations after the Fmoc group is deprotected under basic conditions . This makes it a valuable tool in the field of drug delivery and bioconjugation .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYBRMLPVIWJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-PEG3-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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